molecular formula C11H12N2O2 B8685487 3-(2-phenylhydrazono)pentane-2,4-dione

3-(2-phenylhydrazono)pentane-2,4-dione

Cat. No.: B8685487
M. Wt: 204.22 g/mol
InChI Key: AWQPZXNYDGBBOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-phenylhydrazono)pentane-2,4-dione is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be hydrogen or organic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-phenylhydrazono)pentane-2,4-dione typically involves the reaction of phenylhydrazine with pentane-2,4-dione (acetylacetone). The reaction is usually carried out in an acidic or neutral medium to facilitate the formation of the hydrazone linkage. The general reaction scheme is as follows:

C6H5NHNH2+CH3COCH2COCH3C6H5N=NHCH2COCH3+H2O\text{C}_6\text{H}_5\text{NHNH}_2 + \text{CH}_3\text{COCH}_2\text{COCH}_3 \rightarrow \text{C}_6\text{H}_5\text{N=NHCH}_2\text{COCH}_3 + \text{H}_2\text{O} C6​H5​NHNH2​+CH3​COCH2​COCH3​→C6​H5​N=NHCH2​COCH3​+H2​O

Industrial Production Methods

In industrial settings, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as acids or bases, can also enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(2-phenylhydrazono)pentane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.

    Reduction: Reduction can lead to the formation of hydrazines or amines.

    Substitution: The hydrazone group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azines, while reduction can produce hydrazines or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-phenylhydrazono)pentane-2,4-dione is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry, forming complexes with various metal ions.

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its hydrazone moiety can interact with active sites of enzymes, leading to inhibition of their activity.

Medicine

In medicinal chemistry, this compound and its derivatives have been investigated for their potential as antitumor and antimicrobial agents. The hydrazone group can interact with biological targets, leading to therapeutic effects.

Industry

In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its ability to form stable complexes with metals makes it useful in various applications, including catalysis and materials science.

Mechanism of Action

The mechanism of action of 3-(2-phenylhydrazono)pentane-2,4-dione involves its interaction with molecular targets, such as enzymes or receptors. The hydrazone group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(Phenylhydrazono)-butane-2,4-dione: Similar structure but with a shorter carbon chain.

    3-(Phenylhydrazono)-hexane-2,4-dione: Similar structure but with a longer carbon chain.

    2-(Phenylhydrazono)-propane-1,3-dione: Different positioning of the hydrazone group.

Uniqueness

3-(2-phenylhydrazono)pentane-2,4-dione is unique due to its specific carbon chain length and positioning of the hydrazone group. These structural features influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

4-hydroxy-3-phenyldiazenylpent-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-8(14)11(9(2)15)13-12-10-6-4-3-5-7-10/h3-7,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQPZXNYDGBBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C(=O)C)N=NC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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